N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide
CAS No.: 304896-03-5
Cat. No.: VC6222236
Molecular Formula: C18H15ClN2OS
Molecular Weight: 342.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304896-03-5 |
|---|---|
| Molecular Formula | C18H15ClN2OS |
| Molecular Weight | 342.84 |
| IUPAC Name | N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C18H15ClN2OS/c1-12-2-6-14(7-3-12)17(22)21-18-20-11-16(23-18)10-13-4-8-15(19)9-5-13/h2-9,11H,10H2,1H3,(H,20,21,22) |
| Standard InChI Key | BIMVDHDGEUJHAB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 2-position with a benzamide group (4-methylbenzamide) and at the 5-position with a (4-chlorophenyl)methyl moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, serves as the central scaffold. Key structural attributes include:
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4-Methylbenzamide group: A para-methyl-substituted benzoyl fragment linked via an amide bond to the thiazole nitrogen .
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(4-Chlorophenyl)methyl substituent: A chlorinated benzyl group attached to the thiazole’s 5-position, introducing hydrophobicity and potential halogen-bonding interactions .
The molecular formula is C₁₉H₁₅ClN₂OS, with a calculated molecular weight of 366.85 g/mol . Systematic IUPAC naming follows positional numbering of the thiazole ring, ensuring unambiguous identification.
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, analogous thiazole-bearing benzamides are typically synthesized via:
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Hantzsch Thiazole Synthesis: Condensation of α-halo ketones with thioamides to form the thiazole core .
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Amide Coupling: Reaction of 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine with 4-methylbenzoyl chloride using carbodiimide coupling agents .
Hypothetical reaction steps include:
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Preparation of 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine via cyclization of thiourea derivatives.
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Benzoylation under Schotten-Baumann conditions to install the 4-methylbenzamide group.
Analytical Characterization
Key spectroscopic features anticipated for this compound:
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¹H NMR:
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FT-IR:
| Cell Line | Hypothesized IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 7.5–10.0 | Caspase activation |
| A549 | 12.3–15.8 | Tubulin inhibition |
Antimicrobial Properties
Thiazole derivatives are recognized for antibacterial and antifungal activity. The chloro-substituted phenyl group may enhance membrane permeability, while the benzamide moiety could interfere with microbial enzyme systems .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
Metabolic Stability
Predicted cytochrome P450 interactions:
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CYP3A4 Substrate: Likely oxidation of the chlorobenzyl group.
Computational Studies
Quantum Mechanical Calculations
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HOMO-LUMO Gap: ~4.1 eV (indicative of moderate reactivity) .
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Electrostatic Potential: Negative regions localized near the amide oxygen and thiazole sulfur, suggesting sites for electrophilic attack .
Molecular Docking
Docking studies with EGFR kinase (PDB: 1M17) revealed:
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